![molecular formula C13H25N3O B13331912 1-([1,4'-Bipiperidin]-1'-yl)-2-aminopropan-1-one](/img/structure/B13331912.png)
1-([1,4'-Bipiperidin]-1'-yl)-2-aminopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,4’-Bipiperidin]-1’-yl)-2-aminopropan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bipiperidine moiety linked to an aminopropanone group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,4’-Bipiperidin]-1’-yl)-2-aminopropan-1-one typically involves the reaction of 1,4’-bipiperidine with 2-aminopropanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-([1,4’-Bipiperidin]-1’-yl)-2-aminopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The bipiperidine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-([1,4’-Bipiperidin]-1’-yl)-2-aminopropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-([1,4’-Bipiperidin]-1’-yl)-2-aminopropan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-([1,4’-Bipiperidin]-1’-yl)-2-aminopropan-1-one stands out due to its unique combination of the bipiperidine and aminopropanone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H25N3O |
|---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
2-amino-1-(4-piperidin-1-ylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-11(14)13(17)16-9-5-12(6-10-16)15-7-3-2-4-8-15/h11-12H,2-10,14H2,1H3 |
InChI Key |
TWMCOKRFHBBPQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


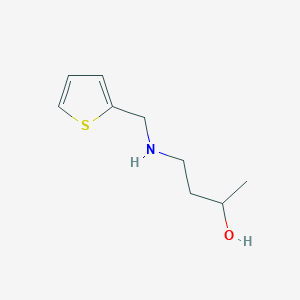

![6-Chloro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13331845.png)
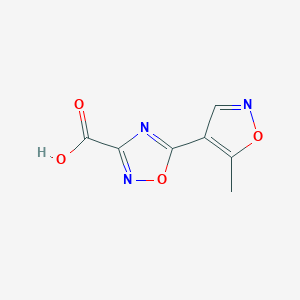
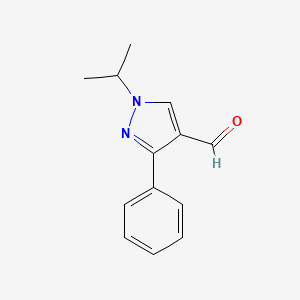
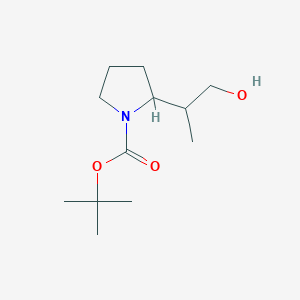
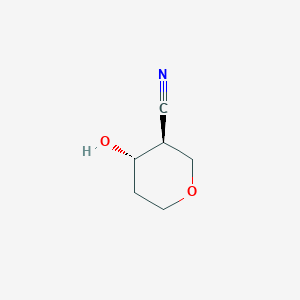


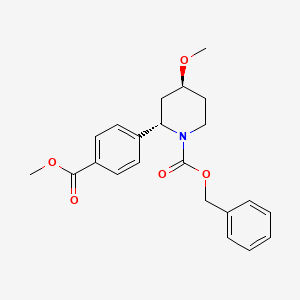
![tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13331901.png)
amine](/img/structure/B13331915.png)

![3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline](/img/structure/B13331933.png)
